(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
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Overview
Description
This compound is a type of organic molecule that contains several functional groups, including a thioxoimidazolidinone ring, a benzylidene group, and a propargyloxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For example, the thioxoimidazolidinone ring could potentially be formed through a cyclization reaction involving a thiosemicarbazide . The propargyloxy group could be introduced through a reaction with propargyl bromide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thioxoimidazolidinone ring, the benzylidene group, and the propargyloxy group . These groups would likely contribute to the overall shape and electronic structure of the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioxoimidazolidinone ring might be reactive towards nucleophiles, and the propargyloxy group could potentially participate in reactions involving alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thioxoimidazolidinone ring could potentially make the compound more polar, while the propargyloxy group could potentially increase its reactivity .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP 1B) Inhibitors
The compound's framework is closely related to 2,4-thiazolidinediones, a class of molecules extensively explored for their therapeutic potential. Specifically, this class has been investigated for its role in inhibiting Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of insulin signaling, making it a potential target for treating insulin resistance and Type 2 Diabetes Mellitus (T2DM). Structural variations in this class, including those similar to the compound , have been examined for their ability to modulate PTP 1B activity, offering insights into the structural requirements for optimizing PTP 1B inhibitory potential (Verma et al., 2019).
DNA Binding and Cellular Staining
Compounds with structural similarities to (Z)-3-methyl-5-(4-(prop-2-yn-1-yloxy)benzylidene)-2-thioxoimidazolidin-4-one, particularly those containing benzimidazole groups, have demonstrated strong binding affinity to the minor groove of double-stranded DNA. This property is leveraged in cellular biology for DNA staining and nuclear content analysis. The derivatives of such compounds also show potential as radioprotectors and topoisomerase inhibitors, highlighting their significance in drug design and understanding DNA-drug interactions (Issar & Kakkar, 2013).
Structural Studies and Green Chemistry
The compound's core structure, similar to 1,3-thiazolidin-4-one and its analogues, has been a subject of extensive study due to its significant pharmacological importance. These studies encompass the history of the compound's development, structural analyses, and advancements in synthetic methodologies, including green chemistry approaches. The compound and its derivatives have been recognized for their potential in treating various diseases, reflecting the ongoing interest in medicinal chemistry for their development and the exploration of their biological properties (Santos, Jones Jr., & Silva, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-3-8-18-11-6-4-10(5-7-11)9-12-13(17)16(2)14(19)15-12/h1,4-7,9H,8H2,2H3,(H,15,19)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLGWVASKWCGN-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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